molecular formula C12H8N2O4S B072996 Bis(4-nitrophenyl)sulfide CAS No. 1223-31-0

Bis(4-nitrophenyl)sulfide

Cat. No. B072996
CAS RN: 1223-31-0
M. Wt: 276.27 g/mol
InChI Key: ZZTJMQPRKBNGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of bis(4-nitrophenyl)sulfide and related compounds often involves nucleophilic substitution reactions, where halogenated precursors are reacted with sodium sulfide or similar sulfiding agents. Dutta (2000) detailed the synthesis of a nitro-substituted polysulfide sulfone from bis(4-chloro-3-nitrophenyl) sulfone and sodium sulfide, showcasing a method that could be analogous to the synthesis of bis(4-nitrophenyl)sulfide under specific conditions (Dutta, 2000).

Molecular Structure Analysis

The molecular structure of bis(4-nitrophenyl)sulfide has been studied using various spectroscopic techniques. McCluskey et al. (2002) grew crystal whiskers of bis(4-nitrophenyl) disulfide, a closely related compound, on a Pb layer and characterized them using electron microscopy and infrared spectroscopy, providing insights into the optimized structure of the molecule (McCluskey, Grover, & Zhuravlev, 2002).

Chemical Reactions and Properties

Bis(4-nitrophenyl)sulfide participates in a variety of chemical reactions due to the reactive nature of the nitro groups and the sulfide linkage. The reactivity towards thiols and other nucleophilic groups was investigated by Song Dan-qing (2013), who designed and synthesized bis(4-nitrophenyl) sulfide derivatives and tested their reactivities, highlighting the compound's selective reactivity towards thiol groups (Song Dan-qing, 2013).

Physical Properties Analysis

The physical properties of bis(4-nitrophenyl)sulfide, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. Research by Ricci and Bernal (1970) on the crystal structure of bis-(o-nitrophenyl) disulfide, for example, provides valuable data on bond lengths and angles, which can be related to the physical properties of bis(4-nitrophenyl)sulfide (Ricci & Bernal, 1970).

Chemical Properties Analysis

The chemical properties of bis(4-nitrophenyl)sulfide, including its reactivity and stability, are central to its applications and behaviors in various chemical contexts. The work by Zhong, Chen, and Zhang (2001) on the conversion of bis(o-nitrophenyl)disulfides to heterocycles containing sulfur and nitrogen by the action of samarium diiodide illustrates the compound's reactivity and potential for forming complex heterocyclic structures (Zhong, Chen, & Zhang, 2001).

Scientific Research Applications

Material Synthesis and Characterization Bis(4-nitrophenyl)sulfide has been utilized in material synthesis and characterization, with notable applications in the growth and study of crystal whiskers. McCluskey, Grover, and Zhuravlev (2002) demonstrated the growth of bis(4-nitrophenyl) disulfide crystal whiskers on a Pb layer from a supersaturated solution of p-nitrothiophenol, revealing a preference for growth on Pb over other metals such as Si, In, or Ag. The crystals exhibited unique properties, characterized through electron microscopy and infrared spectroscopy, and their optimized structure was determined via ab initio calculations (McCluskey, Grover, & Zhuravlev, 2002).

Reactivity and Interaction Studies Research by Song Dan-qing (2013) involved synthesizing derivatives of bis(4-nitrophenyl)sulfide and examining their reactivities towards various nucleophilic groups, including thiols, hydroxyl, carboxylic acid, and amino groups. The study utilized High-Performance Liquid Chromatography (HPLC) to analyze the reactivity patterns, offering insights into the chemical behavior of these compounds (Song Dan-qing, 2013).

Self-Healing Materials A notable innovation is the use of bis(4-aminophenyl) disulfide as a dynamic crosslinker for designing self-healing poly(urea–urethane) elastomers. As detailed by Rekondo et al. (2014), these elastomers exhibit quantitative healing efficiency at room temperature without the need for catalysts or external intervention, marking a significant advancement in material science (Rekondo et al., 2014).

Polymer Synthesis In the realm of polymer synthesis, bis(4-nitrophenyl)sulfide derivatives have been employed to develop new polymers with unique properties. Dutta (2000) synthesized nitro-substituted polysulfide sulfone by displacement polymerization, revealing the polymer's solubility in aprotic solvents and characterizing it through various spectroscopic methods (Dutta, 2000).

Optical Materials Tapaswi et al. (2015) synthesized transparent polyimides with high refractive indices and small birefringences using bis(thiophenyl)benzidine derivatives obtained after reducing (3-nitrophenyl)(phenyl)sulfane. These materials displayed good thermomechanical stabilities and potential applications in optical devices (Tapaswi et al., 2015).

properties

IUPAC Name

1-nitro-4-(4-nitrophenyl)sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4S/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTJMQPRKBNGNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061629
Record name Benzene, 1,1'-thiobis[4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-nitrophenyl)sulfide

CAS RN

1223-31-0
Record name 1,1′-Thiobis[4-nitrobenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1223-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(4-nitrophenyl) sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001223310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(4-nitrophenyl)sulfide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11350
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,1'-thiobis[4-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1,1'-thiobis[4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-nitrophenyl) sulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.591
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Bis(4-nitrophenyl) sulfide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9L58S7KDK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.